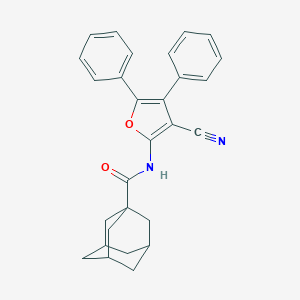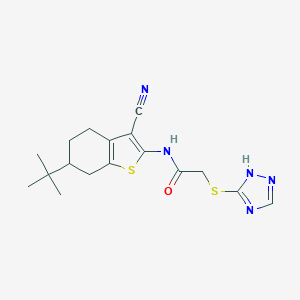![molecular formula C23H22N4O3S2 B305979 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305979.png)
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential for use in the development of new cancer and neurological disorder treatments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to further study its anti-cancer properties and potential for use in the development of new cancer treatments. Another direction is to further study its neuroprotective properties and potential for use in the development of new treatments for neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method for 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-isopropylphenol with chloromethyl methyl ether to form 4-isopropylphenoxy methyl ether. This is followed by the reaction of the resulting compound with hydrazine hydrate to form 5-(4-isopropylphenoxy)methyl-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this compound with N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the presence of a catalyst to form 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in a variety of scientific research areas. One potential application is in the study of cancer. This compound has been shown to have anti-cancer properties and could potentially be used in the development of new cancer treatments. Another potential application is in the study of neurological disorders. This compound has been shown to have neuroprotective properties and could potentially be used in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C23H22N4O3S2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(2)16-8-10-18(11-9-16)29-12-21-26-27-23(30-21)32-14-20(28)25-22-24-19(13-31-22)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
YDEYUYTUOOWBLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305896.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305897.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305902.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B305905.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305909.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

